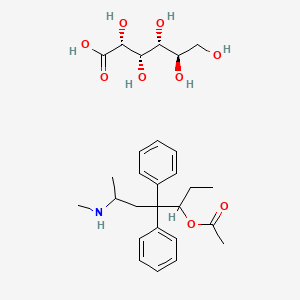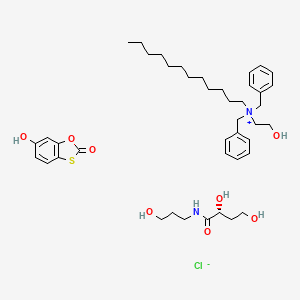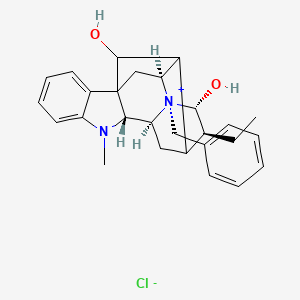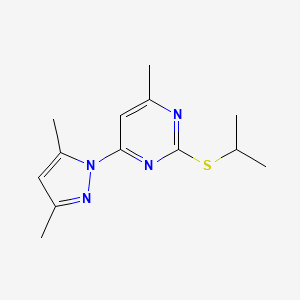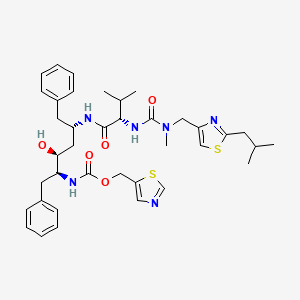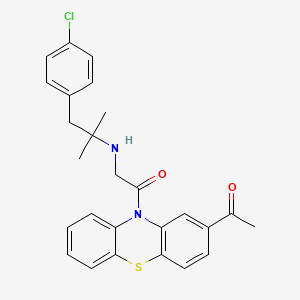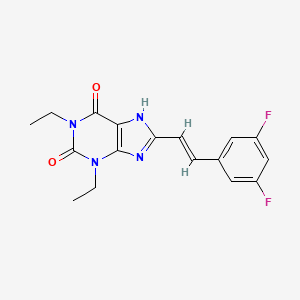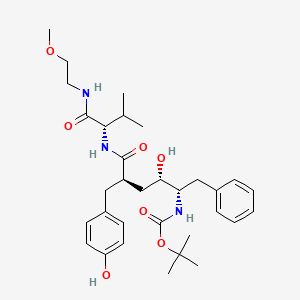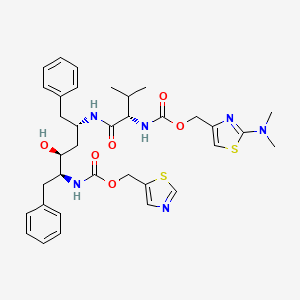
2-Oxa-4,7,12-triazatridecan-13-oic acid, 1-(2-(dimethylamino)-4-thiazolyl)-10-hydroxy-5-(1-methylethyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-4,7,12-triazatridecan-13-oic acid, 1-(2-(dimethylamino)-4-thiazolyl)-10-hydroxy-5-(1-methylethyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- is a complex organic compound with a multifaceted structure This compound is characterized by its multiple functional groups, including thiazole rings, hydroxyl groups, and ester linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process may start with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common synthetic routes may include:
Formation of thiazole rings: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The ester linkage is formed by reacting carboxylic acids with alcohols in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Hydroxylation: Introduction of hydroxyl groups can be done through oxidation reactions using reagents like potassium permanganate or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester linkages can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The thiazole rings can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Sulfuric acid (H2SO4), dicyclohexylcarbodiimide (DCC)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of ester linkages may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-4,7,12-triazatridecan-13-oic acid derivatives: Compounds with similar core structures but different substituents.
Thiazole-containing compounds: Molecules that feature thiazole rings, which are known for their biological activity.
Hydroxy and ester-containing compounds: Molecules with hydroxyl and ester functional groups, which are common in many biologically active compounds.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This combination may confer specific chemical properties and biological activities that are not observed in other compounds.
Propriétés
Numéro CAS |
165314-99-8 |
|---|---|
Formule moléculaire |
C35H44N6O6S2 |
Poids moléculaire |
708.9 g/mol |
Nom IUPAC |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[2-(dimethylamino)-1,3-thiazol-4-yl]methoxycarbonylamino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C35H44N6O6S2/c1-23(2)31(40-35(45)46-19-27-21-48-33(38-27)41(3)4)32(43)37-26(15-24-11-7-5-8-12-24)17-30(42)29(16-25-13-9-6-10-14-25)39-34(44)47-20-28-18-36-22-49-28/h5-14,18,21-23,26,29-31,42H,15-17,19-20H2,1-4H3,(H,37,43)(H,39,44)(H,40,45)/t26-,29-,30-,31-/m0/s1 |
Clé InChI |
RBRJJAOGROXFPG-LKZKAFSPSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)OCC4=CSC(=N4)N(C)C |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)OCC4=CSC(=N4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(tert-butylamino)-3-[2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]propan-2-ol;oxalic acid](/img/structure/B12757154.png)
